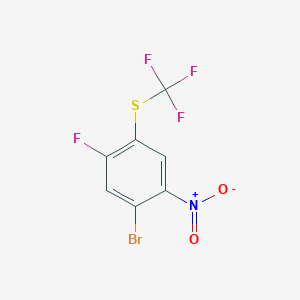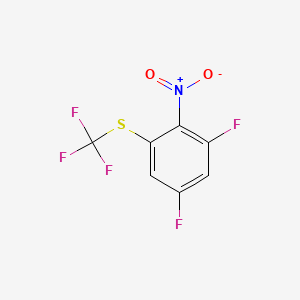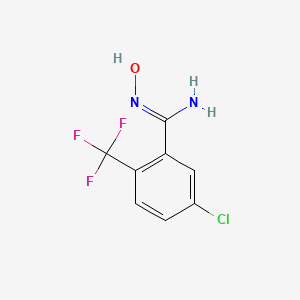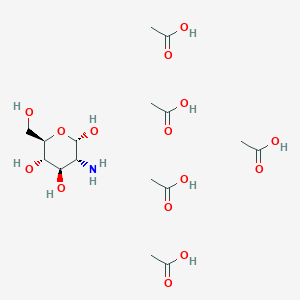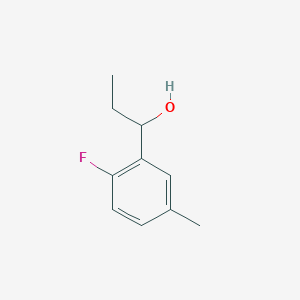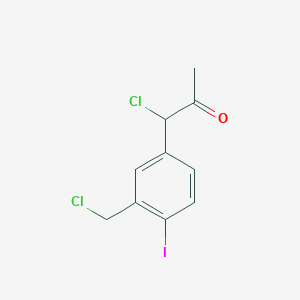
1-Chloro-1-(3-(chloromethyl)-4-iodophenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1-(3-(chloromethyl)-4-iodophenyl)propan-2-one is an organic compound with a complex structure that includes chlorine, iodine, and a chloromethyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(3-(chloromethyl)-4-iodophenyl)propan-2-one typically involves multiple steps. One common method includes the chlorination of a precursor compound followed by iodination. The reaction conditions often require the use of solvents like tetrahydrofuran (THF) and reagents such as triethylamine. The reaction mixture is usually stirred at room temperature for several hours before being diluted with water and extracted with an organic solvent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-1-(3-(chloromethyl)-4-iodophenyl)propan-2-one can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The phenyl ring can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation reactions can produce ketones or alcohols.
Scientific Research Applications
1-Chloro-1-(3-(chloromethyl)-4-iodophenyl)propan-2-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(3-(chloromethyl)-4-iodophenyl)propan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-1-(3-(chloromethyl)-4-ethoxyphenyl)propan-2-one
- 1-Chloro-1-(4-methoxyphenyl)propan-2-one
- 1-Chloro-1-(3-(chloromethyl)-4-mercaptophenyl)propan-2-one
Uniqueness
1-Chloro-1-(3-(chloromethyl)-4-iodophenyl)propan-2-one is unique due to the presence of both chlorine and iodine atoms, which impart distinct chemical properties. These properties make it suitable for specific reactions and applications that similar compounds may not be able to achieve.
Properties
Molecular Formula |
C10H9Cl2IO |
|---|---|
Molecular Weight |
342.98 g/mol |
IUPAC Name |
1-chloro-1-[3-(chloromethyl)-4-iodophenyl]propan-2-one |
InChI |
InChI=1S/C10H9Cl2IO/c1-6(14)10(12)7-2-3-9(13)8(4-7)5-11/h2-4,10H,5H2,1H3 |
InChI Key |
WOOLWCFQNXEOBX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=C(C=C1)I)CCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


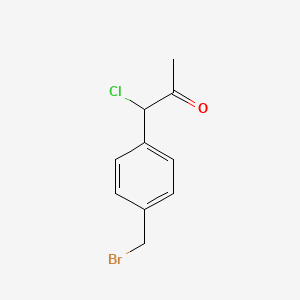
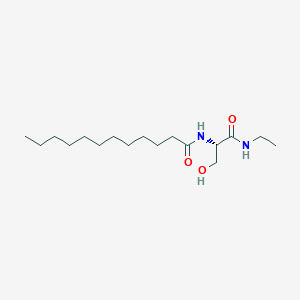
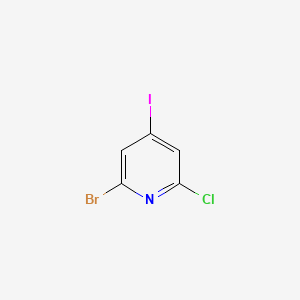
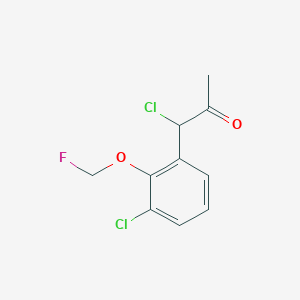
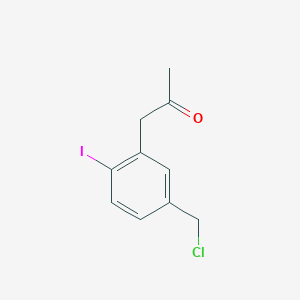
![[(1Z)-1-methoxyimino-2,3-dihydroinden-5-yl]boronic acid](/img/structure/B14044730.png)
